molecular formula C17H18N2O6 B11967996 1,5-Bis(3-nitrophenoxy)pentane CAS No. 131013-49-5

1,5-Bis(3-nitrophenoxy)pentane

Cat. No.: B11967996
CAS No.: 131013-49-5
M. Wt: 346.3 g/mol
InChI Key: WCJSSULXVRRUJR-UHFFFAOYSA-N
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Description

1,5-Bis(3-nitrophenoxy)pentane is an organic compound with the molecular formula C17H18N2O6 It is characterized by the presence of two nitrophenoxy groups attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis(3-nitrophenoxy)pentane typically involves the reaction of 1,5-dibromopentane with 3-nitrophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization from ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis(3-nitrophenoxy)pentane can undergo various chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenoxy groups can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Nucleophiles such as amines or thiols, solvents like DMF or acetonitrile.

Major Products

    Reduction: 1,5-Bis(3-aminophenoxy)pentane.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

1,5-Bis(3-nitrophenoxy)pentane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biologically active compounds.

    Medicine: Investigated for its potential in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,5-Bis(3-nitrophenoxy)pentane is primarily related to its ability to undergo reduction and substitution reactions. The nitro groups can be reduced to amines, which can then interact with various biological targets. The phenoxy groups can participate in interactions with enzymes or receptors, influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Bis(2-nitrophenoxy)pentane
  • 1,5-Bis(4-nitrophenoxy)pentane
  • 1,6-Bis(3-nitrophenoxy)hexane

Uniqueness

Compared to its analogs, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research .

Properties

CAS No.

131013-49-5

Molecular Formula

C17H18N2O6

Molecular Weight

346.3 g/mol

IUPAC Name

1-nitro-3-[5-(3-nitrophenoxy)pentoxy]benzene

InChI

InChI=1S/C17H18N2O6/c20-18(21)14-6-4-8-16(12-14)24-10-2-1-3-11-25-17-9-5-7-15(13-17)19(22)23/h4-9,12-13H,1-3,10-11H2

InChI Key

WCJSSULXVRRUJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCCCOC2=CC=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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